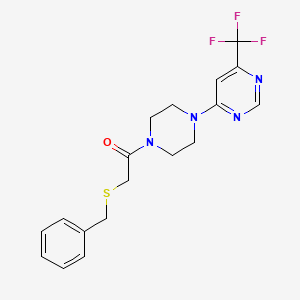

![molecular formula C20H13FN2O3 B2847510 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922082-65-3](/img/structure/B2847510.png)

3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

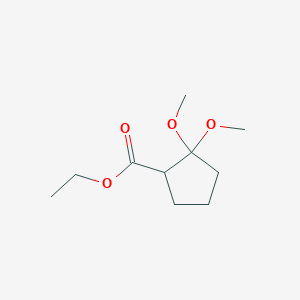

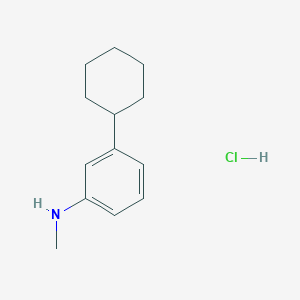

The molecular structure of 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide consists of a fused dibenzo[b,f][1,4]oxazepine ring system with a fluoro substituent at position 3. The exact arrangement of atoms and bonds can be visualized using molecular modeling software or chemical databases .

科学的研究の応用

Solid Support Synthesis and SNAr Methodology

Ouyang, Tamayo, and Kiselyov (1999) explored the synthesis of dibenz[b,f]oxazepin-11(10H)-ones using the SNAr methodology. They focused on the efficient assembly of these compounds by treating fluorine in 2-fluoro-5-nitrobenzoic acid with various 2-aminophenols on solid support. The process was noteworthy for its flexibility and the high purity (>90%) of the final products, demonstrating a potential application in creating libraries of these compounds for further research (Ouyang, Tamayo, & Kiselyov, 1999).

Heterocyclic Synthesis with Nucleophilic Vinylic Substitution

Meiresonne et al. (2015) investigated the synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones through a novel approach. They utilized N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors, emphasizing the unique electrophilic reactivity conferred by the presence of two fluorine atoms. The study highlighted the synthesis of fluorinated ynamides as a new class of building blocks, potentially expanding the scope of chemical compounds available for various research applications (Meiresonne, Verniest, de Kimpe, & Mangelinckx, 2015).

Synthesis and Rearrangements in Benzodiazepinooxazoles

Terada et al. (1973) conducted a study on benzodiazepinooxazoles, focusing on the reactions and rearrangements of benzo[6,7]-1,4-diazepino-[5,4-b]oxazole derivatives. Their research provided insights into the chemical behavior of these compounds under various conditions, contributing to a better understanding of the chemistry of benzodiazepinooxazoles, which are closely related to benzoxazepines (Terada, Yabe, Miyadera, & Tachikawa, 1973).

Organocatalytic Asymmetric Mannich Addition

Li, Lin, and Du (2019) developed an organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, leading to cyclic amines containing chiral tetrasubstituted C‒F stereocenters. This synthesis demonstrated high yields and selectivity, highlighting its potential in creating pharmacophores with significant medicinal chemistry applications (Li, Lin, & Du, 2019).

Synthesis and Antimicrobial Activity

Desai, Rajpara, and Joshi (2013) explored the synthesis of fluorine-substituted compounds with potential antimicrobial activity. Their study synthesized new derivatives bearing a fluorine atom, which were tested against various bacteria and fungi. The presence of the fluorine atom was crucial for enhancing antimicrobial activity, indicating the importance of fluorinated compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

特性

IUPAC Name |

3-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O3/c21-13-5-3-4-12(10-13)19(24)22-14-8-9-17-15(11-14)20(25)23-16-6-1-2-7-18(16)26-17/h1-11H,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVYFKSGRJRDSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2847430.png)

![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2847431.png)

![N-butyl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2847432.png)

![methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2847444.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2847447.png)